molecular formula C25H25N3O B11452884 N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide

Cat. No.: B11452884
M. Wt: 383.5 g/mol
InChI Key: JJQFRPBELXKZNU-UHFFFAOYSA-N
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Description

N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzimidazole core linked to a benzamide moiety through an ethyl bridge, with a 2,5-dimethylphenyl substituent on the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 2,5-Dimethylphenyl Group: The 2,5-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Linking the Benzimidazole to Benzamide: The final step involves the coupling of the benzimidazole derivative with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the benzamide moiety to a benzylamine derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Chlorine, bromine, nitric acid, sulfuric acid.

Major Products

    Oxidation: Benzimidazole N-oxides.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.

Scientific Research Applications

N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its benzimidazole core.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with enzymes and receptors involved in various biological processes, contributing to its antimicrobial and antiviral activities.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad-spectrum biological activities.

    2-(2,5-Dimethylphenyl)benzimidazole: A closely related compound with similar structural features.

    N-(2-Benzimidazolyl)benzamide: Another derivative with a benzimidazole core linked to a benzamide moiety.

Uniqueness

N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)benzamide is unique due to the presence of the 2,5-dimethylphenyl group, which may enhance its biological activity and selectivity. The ethyl bridge linking the benzimidazole and benzamide moieties also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

N-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C25H25N3O/c1-18-12-13-19(2)21(16-18)17-28-23-11-7-6-10-22(23)27-24(28)14-15-26-25(29)20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,26,29)

InChI Key

JJQFRPBELXKZNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CC=C4

Origin of Product

United States

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